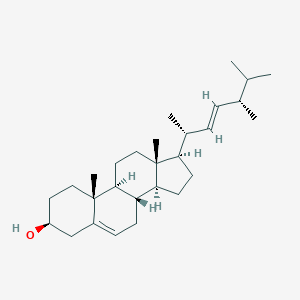

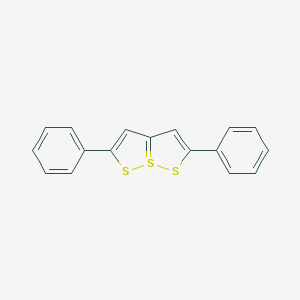

2-(Trimethylsilyl)-5-methylthiophene

Vue d'ensemble

Description

The trimethylsilyl group (TMS) is a functional group in organic chemistry. This group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of a molecule . Compounds with trimethylsilyl groups are not normally found in nature .

Synthesis Analysis

Trimethylsilyl groups are often introduced into organic molecules using trimethylsilyl chloride (TMSCl) or trimethylsilyl trifluoromethanesulfonate (TMSOTf) and a base (i.e., pyridine, triethylamine, or 2,6-lutidine) in dichloromethane .Molecular Structure Analysis

The trimethylsilyl group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of a molecule .Chemical Reactions Analysis

Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry . They may also be used as temporary protecting groups during chemical synthesis .Applications De Recherche Scientifique

Synthesis and Reactivity Studies : Davies, Spagnolo, and Zanirato (1995) investigated the synthesis and thermal reactivity of 2-azido-5-trimethylsilylthiophene and its analogs, highlighting their chemical reactivity and kinetic behavior in cycloaddition and thermal decomposition reactions (Davies, Spagnolo, & Zanirato, 1995).

Electropolymerization and Characterization : Sauvajol et al. (1994) studied the electropolymerization of silythiophene monomers, including derivatives of 2-(Trimethylsilyl)-5-methylthiophene, and analyzed polythiophene films using FT-IR and Raman spectroscopy. Their research focused on understanding the structural properties and conjugation lengths of these polymers (Sauvajol et al., 1994).

Electrooxidation Studies : Guay et al. (1992) explored the electrooxidation of alpha,alpha-coupled thiophene oligomers with terminal trimethylsilyl groups, providing insights into the redox behavior and electronic properties of these materials (Guay et al., 1992).

Selective Electrochemical Silylation : Deffieux et al. (1996) conducted research on the selective electrochemical trimethylsilylation of halothiophenes, including the synthesis of various trimethylsilyl thiophene derivatives, and studied their reactivity and selectivity (Deffieux et al., 1996).

Optical Properties of Silylated Oligothiophenes : Inubushi et al. (2014) investigated the structures and optical properties of tris(trimethylsilyl)silylated oligothiophene derivatives. They focused on the bathochromic shifts and fluorescence quantum yields, enhancing understanding of the interaction between silicon and thiophene rings (Inubushi et al., 2014).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

trimethyl-(5-methylthiophen-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14SSi/c1-7-5-6-8(9-7)10(2,3)4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYPIKOKEIPRFIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40375380 | |

| Record name | 2-(Trimethylsilyl)-5-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Trimethylsilyl)-5-methylthiophene | |

CAS RN |

18387-92-3 | |

| Record name | 2-(Trimethylsilyl)-5-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

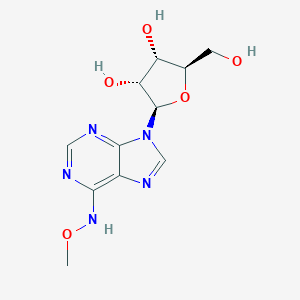

![(4Ar,6S,7R,8S,8aS)-6-methoxy-2-phenyl-7-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B91350.png)

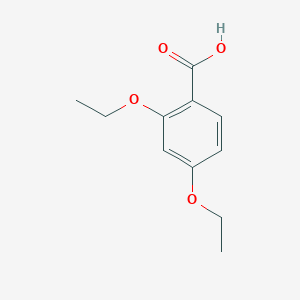

![5-(3-Chloropropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B91373.png)